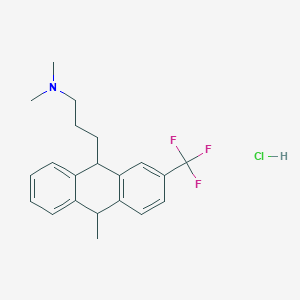

L-9(3-dimethylaminopropyl) 10-methyl-2-trifluoromethyl-9,10-dihydroanthracene, hydrochloride

CAS No.:

Cat. No.: VC16504515

Molecular Formula: C21H25ClF3N

Molecular Weight: 383.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25ClF3N |

|---|---|

| Molecular Weight | 383.9 g/mol |

| IUPAC Name | N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C21H24F3N.ClH/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20;/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3;1H |

| Standard InChI Key | LUIRCXMGCSEASE-UHFFFAOYSA-N |

| Canonical SMILES | CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a 9,10-dihydroanthracene backbone, a partially saturated tricyclic system that imposes conformational rigidity compared to fully aromatic anthracene derivatives. The 9-position is substituted with a 3-dimethylaminopropyl chain, while the 2-position bears a trifluoromethyl (-CF₃) group. The 10-methyl group further modulates steric and electronic interactions .

The dimethylaminopropyl side chain adopts a pseudoaxial conformation relative to the dihydroanthracene plane, as inferred from analogous structures . This orientation positions the tertiary amine for potential hydrogen bonding or ionic interactions in biological environments. The -CF₃ group, with its strong electron-withdrawing character, influences aromatic π-electron density, potentially altering binding affinities in receptor-ligand systems .

Table 1: Molecular Properties

Synthesis and Preparation

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential functionalization of the dihydroanthracene core. Key steps include:

-

Friedel-Crafts Alkylation: Introduction of the dimethylaminopropyl chain at the 9-position using aluminum chloride (AlCl₃) as a catalyst.

-

Trifluoromethylation: Electrophilic substitution at the 2-position employing trifluoromethylating agents such as TMSCF₃ or Umemoto’s reagent.

-

Salt Formation: Reaction of the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for pharmacological assays .

Challenges in synthesis include controlling regioselectivity during trifluoromethylation and minimizing isomerization of intermediates, a problem noted in related anthrone derivatives .

Physicochemical Properties

Spectroscopic Profiles

Infrared (IR) spectroscopy reveals characteristic absorptions:

-

N-H Stretch: 2500–3000 cm⁻¹ (protonated amine in hydrochloride form) .

-

Aromatic C-H Bending: 700–900 cm⁻¹ (dihydroanthracene ring) .

The solid-state IR spectrum, obtained via NaCl prism dispersive instrumentation, shows spectral contamination from oil mulls around 2900 and 1380 cm⁻¹ .

Table 2: Key Spectral Data

| Spectral Region (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1120–1160 | C-F symmetric/asymmetric stretch | Strong |

| 2500–3000 | N⁺-H stretch (HCl salt) | Broad |

| 1450–1600 | Aromatic C=C bending | Medium |

Research Challenges and Future Directions

Synthetic Optimization

Current yields are suboptimal due to side reactions during trifluoromethylation. Transitioning to flow chemistry or photoredox catalysis could improve efficiency .

Biological Screening

In vitro assays against serotonin receptor subtypes (5-HT₂A, 5-HT₂B, 5-HT₂C) are needed to quantify binding affinities (Kᵢ) and functional activity (EC₅₀/IC₅₀) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume